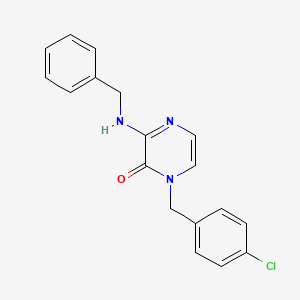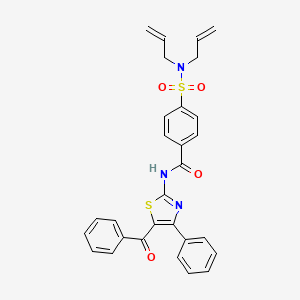![molecular formula C19H13BrCl2F3N3OS B2969825 2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime CAS No. 477712-45-1](/img/structure/B2969825.png)
2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like the one you mentioned are typically organic molecules that contain several functional groups. They are often studied for their potential applications in various fields such as medicine, materials science, and more .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each introducing a different functional group to the molecule. The exact procedure would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. For example, an aldehyde group can undergo oxidation to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be predicted based on its structure and can also be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
- A study explored the synthesis of new pyrazole derivatives with potential antimicrobial activities via a Vilsmeier–Haack reaction approach. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016).
Catalytic Applications in Synthesis
- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing an efficient method for conducting condensation reactions with high yields. This highlights the role of novel catalysts in facilitating organic synthesis processes (Tayebi et al., 2011).
Reactions of Pyrazole Carbaldehydes
- Research on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes has been documented. These intermediates were further processed to yield 1-phenylpyrazolo[4,3-c]pyridines, indicating the versatility of pyrazole carbaldehydes in synthesizing complex heterocyclic compounds (Vilkauskaitė et al., 2011).
Synthesis of Heterocyclic Systems
- A study reported the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. This was achieved by treating certain oximes with trichloroacetyl isocyanate/potassium carbonate, demonstrating a novel approach to creating complex heterocycles for further research and application (Holzer et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-14-6-3-12(20)4-7-14)15(17(27-28)19(23,24)25)10-29-26-9-11-2-5-13(21)8-16(11)22/h2-9H,10H2,1H3/b26-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNXGICYFYNIPP-JQAMDZJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
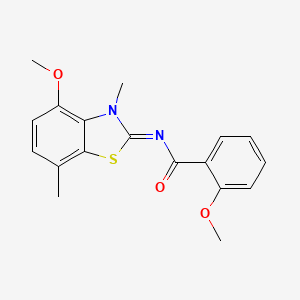
![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)
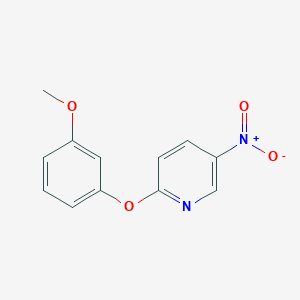
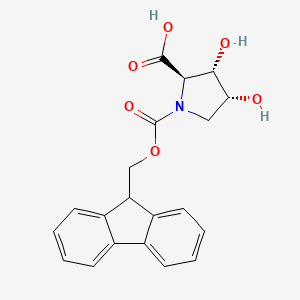
![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)


